molecular formula C5H2Cl3NO2S B2913247 2,5-Dichloropyridine-4-sulfonyl chloride CAS No. 1261883-53-7

2,5-Dichloropyridine-4-sulfonyl chloride

Cat. No.: B2913247
CAS No.: 1261883-53-7
M. Wt: 246.49
InChI Key: FWUJWVJJFRKPHS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that sulfonyl chlorides are generally used as intermediates in organic synthesis due to their reactivity towards nucleophiles .

Mode of Action

2,5-Dichloropyridine-4-sulfonyl chloride is likely to interact with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (in this case, the sulfonyl chloride group) forms a sigma bond with the aromatic system of the target molecule, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic system .

Biochemical Pathways

It’s worth noting that pyridine derivatives like this compound are often involved in organometallic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, sulfonyl chlorides are typically reactive towards nucleophiles and can undergo hydrolysis in the presence of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloropyridine-4-sulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2,5-dichloropyridine with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an arylboronic acid.

Major Products:

Properties

IUPAC Name

2,5-dichloropyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUJWVJJFRKPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261883-53-7
Record name 2,5-dichloropyridine-4-sulfonyl chloride
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